REACTION_SMILES
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[CH3:11][c:12]1[c:13]([C:14](=[O:15])[N:16]=[C:17]=[S:18])[cH:19][cH:20][cH:21][cH:22]1.[NH2:1][c:2]1[c:3]([C:4](=[O:5])[NH2:6])[cH:7][cH:8][cH:9][cH:10]1>>[NH:1]([c:2]1[c:3]([C:4](=[O:5])[NH2:6])[cH:7][cH:8][cH:9][cH:10]1)[C:17]([NH:16][C:14]([c:13]1[c:12]([CH3:11])[cH:22][cH:21][cH:20][cH:19]1)=[O:15])=[S:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C(=O)N=C=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccccc1N
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Name
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Type
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product
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Smiles
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Cc1ccccc1C(=O)NC(=S)Nc1ccccc1C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |